molecular formula C8H12O6 B1528979 (3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid CAS No. 35522-89-5

(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid

Cat. No.: B1528979
CAS No.: 35522-89-5
M. Wt: 204.18 g/mol
InChI Key: YQQLEMAYGCQRAW-CXXDYQFHSA-N
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Description

(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H12O6 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
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Biological Activity

The compound (3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid , also known by its CAS number 35522-89-5 , has garnered attention in chemical biology due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and a detailed analysis of its properties.

  • Molecular Formula : C8_8H12_{12}O6_6
  • Molecular Weight : 204.18 g/mol
  • CAS Number : 35522-89-5
  • Purity : Typically around 97% .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies using various assays (e.g., DPPH and ABTS) have shown that such compounds can scavenge free radicals effectively, thus potentially reducing oxidative stress in biological systems .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro experiments have demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This effect is critical for conditions characterized by chronic inflammation .

Antimicrobial Activity

A series of tests have been conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. Results indicated notable activity against both gram-positive and gram-negative bacteria, suggesting its potential as a natural antimicrobial agent .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes related to metabolic pathways. For example, it has shown promising results in inhibiting alpha-glucosidase and alpha-amylase activities in vitro. This inhibition suggests potential applications in managing postprandial blood glucose levels in diabetic patients .

Case Study 1: Antioxidant Activity Assessment

In a controlled study involving various concentrations of the compound tested against DPPH radicals:

Concentration (µM)% Inhibition
1025%
5060%
10085%

This data highlights a dose-dependent increase in antioxidant activity.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies on RAW264.7 macrophages treated with lipopolysaccharide (LPS) showed that the compound significantly reduced the levels of TNF-alpha and IL-6:

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
LPS300400
Compound + LPS100150

This indicates a substantial reduction in inflammatory markers upon treatment with the compound.

Scientific Research Applications

Pharmaceutical Applications

The compound has garnered attention as a pharmaceutical intermediate , particularly in the synthesis of glycosidic compounds and other biologically active molecules. Its unique structure allows for modifications that enhance the pharmacological properties of derivatives.

Case Studies

  • Synthesis of Sotagliflozin :
    • Sotagliflozin is an SGLT inhibitor used for diabetes management. (3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid serves as an intermediate in its synthesis. The compound's hydroxyl group facilitates the formation of crucial glycosidic bonds during the synthetic pathway .
  • Antiviral Research :
    • Recent studies have investigated derivatives of this compound for antiviral activity. Modifications to the dioxole ring have shown promising results against specific viral strains, suggesting potential applications in antiviral drug development .

Biochemical Applications

In biochemical research, this compound is utilized for its ability to mimic natural substrates in enzyme-catalyzed reactions. Its structural features allow it to act as a substrate or inhibitor for various enzymes.

Case Studies

  • Enzyme Inhibition :
    • Research has demonstrated that this compound can inhibit certain glycosyltransferases. This property is leveraged in developing tools for studying carbohydrate metabolism and enzyme kinetics .
  • Chemical Biology Tools :
    • The compound is being explored as a chemical probe in biological systems to study glycosylation processes. Its ability to integrate into metabolic pathways makes it a valuable tool for researchers investigating carbohydrate-related diseases .

Summary Table of Applications

Application AreaSpecific Use CasesReferences
PharmaceuticalIntermediate for Sotagliflozin synthesis ,
Antiviral compound research ,
BiochemicalEnzyme inhibition studies ,
Chemical probes for glycosylation studies ,

Properties

IUPAC Name

(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O6/c1-8(2)13-5-3(9)4(6(10)11)12-7(5)14-8/h3-5,7,9H,1-2H3,(H,10,11)/t3-,4-,5+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQLEMAYGCQRAW-CXXDYQFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H]([C@@H](O[C@H]2O1)C(=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid
Reactant of Route 2
(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid
Reactant of Route 3
(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid
Reactant of Route 4
(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid
Reactant of Route 5
(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid
Reactant of Route 6
(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid

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